

Technical Profile: 2-Iodo-4,4'-dinitrobiphenyl[1] [2]

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Compound of Interest

Compound Name: 2-Iodo-4,4'-Dinitrobiphenyl

Cat. No.: B8293226

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Executive Summary & Identification

2-Iodo-4,4'-dinitrobiphenyl is a halogenated nitro-aromatic compound serving as a critical scaffold in the synthesis of diagnostic imaging agents.[1] It is most notably utilized as a precursor for Technetium-99m (

Tc) and Rhenium (Re) complexes designed to bind to -amyloid plaques, a hallmark of Alzheimer's Disease.

Unlike commodity biphenyls, this compound is a non-catalog research intermediate. It is typically synthesized de novo in medicinal chemistry workflows rather than sourced in bulk.

Chemical Identity Data

Property	Specification
CAS Number	146901-97-5
Chemical Name	2-Iodo-4,4'-dinitrobiphenyl
Synonyms	2-iodo-4,4'-dinitro-1,1'-biphenyl; 1,1'-Biphenyl, 2-iodo-4,4'-dinitro-
Molecular Formula	
Molecular Weight	370.10 g/mol
Precursor CAS	51787-75-8 (4,4'-Dinitro-2-biphenylamine)

Synthesis Protocol (Sandmeyer Transformation)

The most authoritative route to **2-Iodo-4,4'-dinitrobiphenyl** is the Sandmeyer reaction, converting the amine functionality of 4,4'-dinitro-2-biphenylamine into an iodide. This method preserves the nitro groups while introducing the iodine handle required for downstream metal coordination or cross-coupling.

Reaction Logic[2]

- **Diazotization:** The amine is converted to a diazonium salt using sodium nitrite in strong acid. This creates a good leaving group ().
- **Iodination:** Potassium iodide acts as the nucleophile. The iodide ion attacks the diazonium species via a radical-nucleophilic aromatic substitution mechanism (or -like), releasing nitrogen gas.

Step-by-Step Methodology

Note: This protocol involves the handling of diazonium salts (potential explosion hazard) and toxic nitro-aromatics. Work must be performed in a fume hood.

Materials:

- Precursor: 4,4'-Dinitro-2-biphenylamine (1.0 eq)
- Sodium Nitrite (, 1.5 eq)
- Potassium Iodide (, 2.0 eq)
- Sulfuric Acid (, concentrated) or Glacial Acetic Acid/HCl mix
- Urea (to quench excess nitrite)

Procedure:

- Solubilization: Suspend 4,4'-dinitro-2-biphenylamine in concentrated (or a mixture of acetic acid/HCl) at . Ensure vigorous stirring to create a fine suspension or solution.
- Diazotization: Dropwise add an aqueous solution of while maintaining the temperature below . Stir for 30–60 minutes. The solution should turn clear or change color, indicating diazonium formation.
- Quenching: Add a small amount of urea to destroy unreacted nitrous acid (indicated by cessation of bubbling).
- Substitution: Dissolve in a minimal volume of water. Add this solution slowly to the cold diazonium mixture.

- Reaction: Allow the mixture to warm to room temperature. Evolution of nitrogen gas (bubbling) will occur. Stir for 2–4 hours or until gas evolution ceases.
- Workup: Pour the reaction mixture into crushed ice. A precipitate (crude product) will form. Filter the solid.[2]
- Purification: Dissolve the solid in dichloromethane (DCM) or ethyl acetate. Wash with sodium thiosulfate solution (to remove free iodine) and brine. Dry over
. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to obtain the yellow crystalline product.

Visualization of Chemical Logic

The following diagram illustrates the synthesis pathway and the downstream application logic for amyloid ligands.



Figure 1: Synthesis of 2-Iodo-4,4'-dinitrobiphenyl via Sandmeyer Reaction

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Figure 1: The conversion of the amine precursor to the iodine target, enabling downstream radiopharmaceutical synthesis.

Applications in Drug Development

The primary utility of CAS 146901-97-5 lies in its structural geometry. The iodine atom at the 2-position (ortho to the biphenyl bridge) provides a steric and electronic handle that forces the biphenyl rings into a specific torsion angle.

- Amyloid Plaque Imaging:
 - The dinitrobiphenyl core mimics the structure of Congo Red and Chrysamine G, known amyloid-binding dyes.

- The iodine is often replaced or used as a pivot point to attach metal chelators (e.g.,

or

ligands) that hold radioactive isotopes like

or

.
- Mechanism: The resulting complex binds to

-sheet structures in amyloid fibrils, allowing SPECT imaging of Alzheimer's pathology.[1]
- Cross-Coupling Partner:
 - The C-I bond is highly reactive in Palladium-catalyzed couplings (Suzuki, Sonogashira), allowing the attachment of solubilizing chains or other pharmacophores to the biphenyl core.

References

- Zhen, W., Han, H., Anguiano, M., Lemere, C. A., Cho, C. G., & Lansbury, P. T. (1999). Synthesis and Amyloid Binding Properties of Rhenium Complexes: Preliminary Progress Toward a Reagent for SPECT Imaging of Alzheimer's Disease Brain. *Journal of Medicinal Chemistry*, 42(15), 2805–2815. [[Link](#)]
- PubChem Compound Summary. (n.d.). 4,4'-Dinitro(1,1'-biphenyl)-2-amine (Precursor Data). National Center for Biotechnology Information. Retrieved from [[Link](#)]

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Sources

- [1. 2-iodo-4,4'-dinitrobiphenyl - CAS号 146901-97-5 - 摩熵化学 \[molaid.com\]](#)

- [2. dspace.mit.edu \[dspace.mit.edu\]](https://dspace.mit.edu)
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